H-Asp(AMC)-OH chemical properties
H-Asp(AMC)-OH chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of H-Asp(AMC)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(AMC)-OH, also known as (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, is a fluorogenic substrate primarily utilized in the study of protease activity, particularly within the context of apoptosis research.[1] It is an amino acid derivative that functions as a fluorescent dye.[2] The core structure consists of an L-aspartic acid residue linked via an amide bond to the fluorescent aminomethylcoumarin (AMC) group.
This linkage renders the AMC moiety non-fluorescent. Upon enzymatic cleavage at the aspartic acid residue by specific proteases, such as caspases, the free AMC is liberated, resulting in a significant increase in fluorescence. This property allows for the sensitive and continuous measurement of enzyme activity, making it a valuable tool in biochemistry and cell biology. While H-Asp(AMC)-OH itself is a basic substrate, it forms the basis for more complex and specific peptide substrates, such as Ac-DEVD-AMC, which is a well-established substrate for executioner caspases-3 and -7.[3][4][5]
Core Chemical and Physical Properties
The fundamental properties of H-Asp(AMC)-OH are summarized below. These data are crucial for its proper storage, handling, and use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄N₂O₅ | [1][6][7] |
| Molecular Weight | 290.27 g/mol | [1][6] |
| CAS Number | 133628-73-6, 219138-13-3 | [6][7] |
| Purity | ≥98% | [6] |
| Appearance | Solid | |
| Storage Conditions | 4°C, sealed, away from moisture and light | [6] |
Spectroscopic Properties
The utility of H-Asp(AMC)-OH as a fluorogenic substrate is defined by the spectral properties of its cleavage product, 7-amino-4-methylcoumarin (AMC).
| Spectral Property | Wavelength (nm) | References |
| Excitation Maximum | ~354 - 380 nm | [3][4][8] |
| Emission Maximum | ~420 - 460 nm | [3][4][8] |
Mechanism of Action in Caspase Assays
H-Asp(AMC)-OH and its peptide derivatives are instrumental in measuring the activity of caspases, a family of cysteine proteases that are central regulators of apoptosis.[9] Caspase-3, a key executioner caspase, is synthesized as an inactive zymogen and must be proteolytically cleaved by an initiator caspase (e.g., Caspase-8 or -9) to become active.[10][11]
The assay principle is based on the enzymatic cleavage of the substrate. In its intact form, the AMC fluorophore is quenched. Activated caspases recognize and cleave the peptide bond C-terminal to the aspartate residue. This releases the free AMC molecule, which is highly fluorescent. The rate of fluorescence increase is directly proportional to the caspase activity in the sample.[3][4]
Figure 1. Cleavage of H-Asp(AMC)-OH by active caspase liberates fluorescent AMC.
Role in Apoptosis Signaling Pathways
Caspase-3 is a critical executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] The activity of this enzyme, often measured using substrates like Ac-DEVD-AMC, serves as a hallmark of late-stage apoptosis.
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Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α, FasL) to death receptors, leading to the activation of initiator Caspase-8, which in turn activates Caspase-3.[11]
-
Intrinsic Pathway: Triggered by cellular stress and mitochondrial damage, resulting in the release of cytochrome c. This leads to the formation of the apoptosome and activation of initiator Caspase-9, which then activates Caspase-3.[10]
Recent studies also show a link between Caspase-3 and pyroptosis, another form of programmed cell death. When the protein Gasdermin E (GSDME) is highly expressed, active Caspase-3 can cleave it, releasing a fragment that forms pores in the cell membrane, leading to pyroptotic cell death.[12]
Figure 2. Simplified signaling pathways leading to Caspase-3 activation.
Experimental Protocols
The following is a generalized protocol for a fluorometric caspase-3 activity assay in cell lysates using a 96-well plate format. This protocol is based on methodologies described for AMC-based substrates like Ac-DEVD-AMC.[3][8][13]
Reagents and Materials
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Cells of interest (adherent or suspension)
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Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)
-
Assay Buffer (e.g., 50 mM HEPES, 20% glycerol, 5 mM DTT)
-
Caspase Substrate (e.g., Ac-DEVD-AMC), stock in DMSO
-
96-well black microplate, opaque for fluorescence
-
Fluorometric microplate reader
Experimental Workflow
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate or larger culture dish). For a 96-well plate, a density of 20,000-80,000 cells/well is typical.[8]
-
Induce apoptosis by treating cells with the desired agent for a specific duration. Include an untreated control group.
-
-
Cell Lysis:
-
Adherent Cells: Remove media, wash with ice-cold PBS, and add 30-50 µL of ice-cold Cell Lysis Buffer per well (for a 96-well plate) or per 1-2 x 10⁶ cells.[8][14]
-
Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 10 min), wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.[8][14]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm or >10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[3][14]
-
Carefully transfer the supernatant (containing the cytosolic proteins) to a new, pre-chilled tube or well.
-
-
Protein Quantification (Optional but Recommended):
-
Determine the protein concentration of each lysate sample using a standard method (e.g., BCA assay) to normalize caspase activity to the total protein amount.[13]
-
-
Caspase Activity Assay:
-
Fluorescence Measurement:
Figure 3. General experimental workflow for a caspase-3 activity assay.
References
- 1. H-Asp-AMC | C14H14N2O5 | CID 2733975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. anaspec.com [anaspec.com]
- 5. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Caspase 3 - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
- 12. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
